N-[(1E)-Butylidene]benzamide
Description
N-[(1E)-Butylidene]benzamide is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are characterized by the presence of an amide group attached to the benzene ring this compound is a specific derivative where the amide nitrogen is bonded to a butylidene group
Properties
CAS No. |
706754-29-2 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-butylidenebenzamide |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h4-9H,2-3H2,1H3 |
InChI Key |
AFLVYHRGVVIMAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions with Aldehydes/Ketones
Condensation reactions between benzamide derivatives and aldehydes or ketones are a common approach for introducing unsaturated substituents. For N-[(1E)-butylidene]benzamide, a plausible route involves reacting benzamide with a butylidene aldehyde (e.g., butyraldehyde) under acidic or basic conditions to form the imine.
Key Steps
- Activation of Benzamide : Benzamide is typically deprotonated to enhance nucleophilicity.
- Condensation : Reaction with butylidene aldehyde to form the imine.
- Stereocontrol : E configuration is achieved via thermodynamic or kinetic control.
Example Protocol
Note : Acidic conditions favor imine formation, but competing side reactions (e.g., polymerization) may reduce yields.
Wittig Reaction for Double-Bond Formation
The Wittig reaction is effective for constructing alkenes. A butylidene Wittig reagent can be used to introduce the unsaturated substituent onto benzamide.
Key Steps
- Wittig Reagent Preparation : Generation of a ylide from triphenylphosphine and butylidene halide.
- Reaction with Benzamide : The ylide reacts with benzamide to form the alkene.
Example Protocol
Mechanistic Insight : The Wittig reaction proceeds via a four-membered transition state, ensuring E selectivity.
Amidation Followed by Alkylation
A two-step approach involves first synthesizing benzamide and then introducing the butylidene group via alkylation.
Step 1: Benzamide Synthesis
Benzamide is typically prepared by reacting benzoyl chloride with ammonia under basic conditions.
Example Protocol
| Component | Details |
|---|---|
| Reactants | Benzoyl chloride, NH₃ |
| Base | NaOH or Et₃N |
| Solvent | DCM or THF |
| Yield | >90% |
Step 2: Alkylation
The benzamide’s nitrogen is alkylated with a butylidene halide or tosylate.
Example Protocol
| Component | Details |
|---|---|
| Alkylating Agent | n-Butylidene bromide or tosylate |
| Base | K₂CO₃ or NaHCO₃ |
| Solvent | DMF or DMSO |
| Temperature | 60–80°C |
| Yield | Moderate (50–70%) |
Challenge : Steric hindrance from the benzamide group may reduce alkylation efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction rates and improves yields for thermally sensitive compounds.
Phosphonium Salt-Mediated Amidation
This method employs N-chlorophthalimide (NCPhth) and triphenylphosphine (PPh₃) to activate carboxylic acids, enabling coupling with amines.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki) could introduce the butylidene group, though this is less common for benzamides.
Data Summary: Key Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-Butylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The benzene ring in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Oxidation of this compound can yield benzoic acid derivatives.
Reduction: Reduction can produce N-butylbenzamide.
Substitution: Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
N-[(1E)-Butylidene]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential antibacterial and antioxidant activities.
Industry: The compound is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of N-[(1E)-Butylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis through separate mechanisms . This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment and anti-inflammatory applications.
Comparison with Similar Compounds
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a variety of chemical reactions, and its mechanism of action makes it a promising candidate for further research in medicine and other fields.
Biological Activity
N-[(1E)-Butylidene]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies, drawing from a variety of research sources.
This compound can be synthesized through various methods, typically involving the reaction of butylidene derivatives with benzoyl chloride or similar reagents. The resulting compound exhibits a butylidene group attached to the nitrogen of the benzamide, contributing to its unique properties.
1. Antimicrobial Activity
Research indicates that benzamide derivatives, including this compound, may exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for similar benzamides have been reported as follows:
| Compound | MIC against E. coli (mg/mL) | MIC against S. aureus (mg/mL) |
|---|---|---|
| Benzamide A | 6.72 | 6.63 |
| This compound | TBD | TBD |
These findings suggest that modifications in the benzamide structure can lead to enhanced antimicrobial activity.
2. Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory effects. In vivo studies using carrageenan-induced edema models have shown that certain benzamide derivatives can significantly reduce inflammation:
| Time (h) | Edema Reduction (%) |
|---|---|
| 1 | 94.69 |
| 2 | 89.66 |
| 3 | 87.83 |
These results highlight the potential of this compound in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be closely related to its structural features. Studies have shown that specific substituents on the benzamide core can enhance or diminish activity:
- Nitro Group: Essential for biological activity in some derivatives.
- Alkyl Substituents: Variations in chain length and branching influence potency.
A detailed SAR analysis indicates that modifications at the N-terminus and C-terminus significantly affect the compound's interaction with biological targets.
Case Study 1: Enzyme Inhibition
Recent studies have focused on the inhibitory effects of benzamide derivatives on enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are crucial in neurodegenerative diseases:
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
These findings suggest that this compound may have potential therapeutic applications in Alzheimer's disease treatment.
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that certain benzamides exhibit anticancer properties by inhibiting androgen receptor interactions, which are pivotal in prostate cancer progression:
- Compound 14d: Exhibited antiproliferative activity with an IC50 value of 16 nM against prostate cancer cells.
This highlights the potential of this compound as a candidate for further anticancer research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
